2-Bromo-1-(2-cyclopropylphenyl)ethanone
Description
2-Bromo-1-(2-cyclopropylphenyl)ethanone is a brominated aromatic ketone with the molecular formula C₁₁H₁₁BrO. While direct data on this compound are absent in the provided evidence, its structure can be analyzed by analogy to related bromoethanones. The 2-cyclopropylphenyl group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which is electron-rich compared to planar aromatic substituents. This compound likely serves as an intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions, where the cyclopropyl group may enable specialized reactivity, such as ring-opening pathways in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-(2-cyclopropylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGDRMOYBJAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 2-cyclopropylphenylacetate with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled. The use of efficient catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-cyclopropylphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under appropriate conditions to yield different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are often performed at low temperatures to control the reactivity.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanones, while addition reactions can produce complex molecules with extended carbon chains or heteroatom functionalities .
Scientific Research Applications
2-Bromo-1-(2-cyclopropylphenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Bromoethanones
The following table summarizes key analogs of 2-bromo-1-(2-cyclopropylphenyl)ethanone, highlighting substituent effects on physical properties, synthesis, and applications:
Key Observations:
In contrast, electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilicity, accelerating reactions like SRN1 pathways . The cyclopropyl group in the target compound may induce steric hindrance, slowing reactions compared to less bulky analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone). However, its ring strain could enable unique reactivity, such as radical or acid-mediated ring-opening .
Synthesis Methods: Most analogs are synthesized via bromination of parent acetophenones using Br₂ in acetic acid or specialized reagents like TBABr₃ . For 2-cyclopropylphenyl derivatives, bromination of 1-(2-cyclopropylphenyl)ethanone under similar conditions is plausible but untested in the provided data.
Physical Properties: Melting points correlate with substituent polarity. Hydroxy-substituted analogs (e.g., 107°C for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone) have higher melting points due to hydrogen bonding, whereas methoxy or halogenated derivatives (e.g., 81–83°C for the dimethoxy analog) exhibit lower values . The target compound’s cyclopropyl group, being non-polar but bulky, may result in a melting point between 80–100°C.
Applications: Bromoethanones are widely used as alkylating agents or intermediates for heterocycles (e.g., quinolones ). The iodine-substituted analog (C₈H₆BrIO) is noted for cross-coupling, suggesting the target compound’s cyclopropyl group could facilitate similar metal-catalyzed reactions .
Biological Activity
2-Bromo-1-(2-cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H11BrO. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- IUPAC Name: this compound
- Molecular Formula: C11H11BrO
- CAS Number: 1936493-49-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's bromine atom and cyclopropyl group enhance its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes, disrupting metabolic pathways.
- Disruption of Cellular Processes: By interfering with protein functions, it can alter cellular signaling and homeostasis.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.
Antimicrobial Activity
A study conducted by BenchChem reported that this compound demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing a promising potential for development as an antimicrobial agent.
Anticancer Activity
In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins. A detailed study published in a peer-reviewed journal highlighted that treatment with this compound resulted in a significant reduction in cell viability across several cancer types, including breast and colon cancer cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Bromo-1-(4-cyclopropylphenyl)ethanone | Moderate antimicrobial | Different phenyl substitution |
| 2-Bromo-1-(2-fluorophenyl)ethanone | Anticancer activity | Fluorine substituent enhances reactivity |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Antioxidant properties | Hydroxyl group increases solubility |
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection markers compared to control groups.
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, various cancer cell lines were exposed to different concentrations of this compound. Results indicated a dose-dependent decrease in cell proliferation, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
